4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

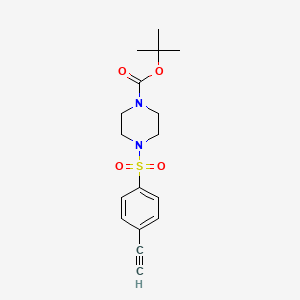

4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyl carbamate protective group and a 4-ethynylbenzenesulfonyl substituent. The ethynyl group (C≡CH) enables click chemistry applications, while the sulfonyl moiety (SO₂) enhances electrophilicity, making it reactive in nucleophilic substitutions. This compound is structurally tailored for medicinal chemistry applications, particularly in targeted drug design and bioconjugation.

Properties

IUPAC Name |

tert-butyl 4-(4-ethynylphenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-5-14-6-8-15(9-7-14)24(21,22)19-12-10-18(11-13-19)16(20)23-17(2,3)4/h1,6-9H,10-13H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSTVRBCIGMSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 1162257-02-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that compounds similar to 4-(4-Ethynylbenzenesulfonyl)-piperazine derivatives often exhibit interactions with various biological targets, including receptors and enzymes involved in cardiovascular regulation and pain modulation. For instance, studies on related piperazine compounds have shown effects on nitric oxide pathways and vasorelaxation mechanisms .

Cardiovascular Effects

A study evaluated the hypotensive and antihypertensive effects of a structurally similar compound, LQFM008, which shares a piperazine backbone. This compound demonstrated significant reductions in mean arterial pressure (MAP) and heart rate in hypertensive models, suggesting that piperazine derivatives may influence cardiovascular function through endothelium-dependent mechanisms involving nitric oxide .

| Dosage (μmol/kg) | Reduction in MAP (mmHg) | Increase in Heart Rate (bpm) |

|---|---|---|

| 7.3 | -21.1 | +1.6 |

| 14.3 | -23.9 | +15.4 |

| 28.6 | -32.4 | +25.5 |

Analgesic Potential

The analgesic properties of piperazine derivatives have also been explored, particularly their role as inhibitors of fatty acid amide hydrolase (FAAH). Such inhibition can lead to increased levels of endogenous cannabinoids, which are known to modulate pain perception . The compound JNJ-1661010, a related piperazine derivative, has shown efficacy in reducing allodynia and hyperalgesia in various pain models .

Case Studies

- Hypotensive Study : In a study conducted on spontaneously hypertensive rats, administration of LQFM008 resulted in a dose-dependent decrease in both systolic and diastolic blood pressure without affecting baroreflex sensitivity . This suggests that similar compounds could be beneficial in managing hypertension.

- Pain Management : In another investigation, the piperazine derivative JNJ-1661010 was shown to significantly alleviate pain in models of neuropathic pain and inflammation by enhancing the availability of endocannabinoids through FAAH inhibition .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a piperazine ring, which is a common motif in pharmaceutical compounds due to its ability to enhance bioactivity and solubility. The presence of the ethynyl group contributes to its reactivity and potential for further derivatization.

Medicinal Chemistry Applications

-

Drug Development :

- Targeted Therapies : The compound has been investigated as a potential building block for the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to degrade specific proteins involved in diseases such as cancer. Studies have shown that linkers like the one derived from this compound can improve the efficacy of PROTACs by enhancing their permeability and degradation capabilities .

- Anticancer Research : Research indicates that derivatives of this compound may possess anticancer properties. For example, studies targeting androgen receptors have utilized similar piperazine derivatives to develop drugs aimed at prostate cancer treatment .

- Biochemical Probes :

Materials Science Applications

- Polymer Chemistry :

-

Nanotechnology :

- Compounds like 4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester can be incorporated into nanocarriers for drug delivery systems. Their ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble compounds, which is crucial in formulating effective therapeutics .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key Observations :

- Functional Groups : The target compound’s ethynyl and sulfonyl groups distinguish it from analogs with ester (e.g., ), pyridine (), or nitro () substituents.

- Molecular Weight : Sulfonyl and ethynyl groups increase the target’s molecular weight compared to simpler derivatives like (263.34 g/mol) but remain lower than brominated analogs (e.g., , 405.31 g/mol).

Key Observations :

Key Observations :

- Target-Specific Design : The ethynyl group in the target compound enables bioorthogonal reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in PROTACs or antibody-drug conjugates.

- Therapeutic Relevance : Analogs like and demonstrate utility in antiviral and neurological research, respectively.

Research Findings and Challenges

- Reactivity : Sulfonyl groups (as in the target compound and ) enhance electrophilicity but may reduce solubility compared to carboxylic acid derivatives ().

- Stability : Tert-butyl esters (common in all compounds) improve stability during synthesis but require acidic conditions for deprotection.

- Safety : Nitro-substituted derivatives () may pose explosive hazards under specific conditions, whereas brominated analogs () require careful handling due to toxicity .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester generally follows these key steps:

- Protection of the piperazine nitrogen with a tert-butyl carboxylate group.

- Introduction of the sulfonyl group onto the piperazine ring via reaction with a substituted benzenesulfonyl chloride or related sulfonylating agent.

- Incorporation of the ethynyl substituent on the aromatic ring, often via Sonogashira coupling or related carbon-carbon bond-forming reactions.

Preparation of Piperazine-1-carboxylic Acid tert-Butyl Ester Intermediate

A critical intermediate in the synthesis is piperazine-1-carboxylic acid tert-butyl ester , which is prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions.

- Reaction Conditions : Aromatic hydrocarbons like toluene or xylene are used as solvents.

- Temperature : Typically room temperature to 50 °C.

- Catalyst/Base : Often a base such as triethylamine is used to facilitate the reaction.

This intermediate provides a protected piperazine nitrogen that can undergo further functionalization without undesired side reactions at the nitrogen sites.

Sulfonylation with 4-Ethynylbenzenesulfonyl Chloride

The key step involves attaching the 4-ethynylbenzenesulfonyl group to the piperazine nitrogen:

- Reagents : 4-Ethynylbenzenesulfonyl chloride reacts with the piperazine-1-carboxylic acid tert-butyl ester.

- Solvent : Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred.

- Base : A base like triethylamine or pyridine neutralizes the hydrochloric acid formed.

- Temperature : The reaction is typically conducted at 0 °C to room temperature to control reactivity and minimize side products.

This step yields the sulfonylated piperazine derivative with the ethynyl group intact on the aromatic ring.

Alternative Photocatalytic One-Step Synthesis Approach

Recent advances have introduced photocatalytic synthesis methods for related piperazine carboxylic acid tert-butyl esters, which may be adapted for sulfonyl derivatives:

- Photocatalyst : Acridine salt under visible light irradiation.

- Oxidant : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or similar oxidants.

- Solvent : Anhydrous dichloroethane.

- Reaction : Direct coupling of piperazine-1-tert-butyl formate with functionalized aromatic amines or sulfonyl precursors under light irradiation.

- Advantages : One-step synthesis, reduced byproducts, environmentally friendly, avoids heavy metals and hydrogen gas.

This method shortens the synthetic route and improves yields, with potential for industrial scale-up.

Reduction and Purification Steps

In cases where nitro or other reducible groups are present on the aromatic ring before sulfonylation, catalytic hydrogenation is employed:

- Catalyst : Palladium on carbon (Pd/C).

- Solvent : Methanol, toluene, or xylene.

- Conditions : Hydrogen atmosphere, room temperature to 50 °C.

- Outcome : Reduction of nitro groups to amines, facilitating further functionalization.

Purification typically involves:

- Extraction and washing with aqueous solutions.

- Chromatography (silica gel column).

- Crystallization from suitable solvents.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents & Catalysts | Solvent(s) | Conditions | Purpose/Outcome |

|---|---|---|---|---|---|

| 1 | Boc Protection | Piperazine, di-tert-butyl dicarbonate | Toluene, xylene | RT to 50 °C | Formation of piperazine-1-carboxylic acid tert-butyl ester |

| 2 | Sulfonylation | 4-Ethynylbenzenesulfonyl chloride, base | DCM, THF | 0 °C to RT | Attachment of ethynylbenzenesulfonyl group |

| 3 | Photocatalytic coupling (alt.) | Piperazine-1-tert-butyl formate, acridine salt, oxidant | Dichloroethane | Visible light irradiation | One-step synthesis of substituted piperazine ester |

| 4 | Catalytic reduction (if needed) | Pd/C, H2 | Methanol, toluene | RT to 50 °C | Reduction of nitro groups |

| 5 | Purification | Extraction, chromatography, crystallization | Various | Ambient | Isolation of pure target compound |

Research Findings and Industrial Relevance

- The classical multi-step synthesis involving Boc protection, sulfonylation, and catalytic reduction is well-established with reproducible yields and purity.

- Photocatalytic methods represent a promising green chemistry approach, reducing hazardous reagents and steps, improving safety and cost-efficiency.

- The choice of solvents and bases critically affects reaction selectivity and yield.

- Palladium-catalyzed hydrogenation remains a gold standard for reduction steps but requires careful handling due to hydrogen gas.

- Industrial scale synthesis benefits from simplified routes and environmentally benign conditions, making photocatalytic methods attractive for future development.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step functionalization of a piperazine core. A key step is the introduction of the ethynylbenzenesulfonyl group. For example:

- Step 1 : Start with tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate. React with dimethyl(1-diazo-2-oxopropyl)phosphonate in MeOH with K₂CO₃ to introduce the ethynyl group via alkyne formation (35% yield after purification) .

- Step 2 : Sulfonylation using 4-ethynylbenzenesulfonyl chloride under basic conditions (e.g., DCM with triethylamine).

Methodological considerations include inert atmosphere handling and chromatographic purification to isolate intermediates.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms structural integrity, e.g., ¹H NMR peaks for the tert-butyl group (~1.4 ppm) and ethynyl protons (~3.0 ppm) .

- LCMS : Validates molecular weight (e.g., [M+H]+ expected at ~435 g/mol) .

- FT-IR : Identifies sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) groups .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .

- Handling : Use PPE (gloves, goggles) due to acute oral toxicity (H302 classification) and avoid exposure to moisture .

Advanced Research Questions

Q. How can coupling efficiency of the ethynyl group be optimized in palladium-mediated reactions?

Key parameters include:

- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura couplings (e.g., 60% yield in boronate cross-couplings) .

- Solvent system : Toluene/ethanol/water mixtures enhance solubility and reactivity .

- Temperature : Reactions at 90°C improve kinetics but require monitoring for Boc group degradation .

Contradictions in reported yields (e.g., 35% vs. 60%) may arise from variations in catalyst loading or purification methods .

Q. What factors influence the stability of the Boc protecting group under experimental conditions?

- Acidic/basic conditions : Boc is labile in strong acids (e.g., HCl/dioxane) but stable in mild bases (K₂CO₃) .

- Thermal stress : Prolonged heating above 80°C in polar solvents (DMF, DMSO) accelerates decomposition .

- Byproduct analysis : Monitor for tert-butyl carbocation formation (m/z 57) via LCMS during stability studies .

Q. How do steric and electronic effects of the ethynylbenzenesulfonyl group impact biological activity?

- Steric hindrance : The ethynyl group may restrict binding to flat active sites (e.g., enzyme pockets), reducing efficacy .

- Electronic effects : The sulfonyl group enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine in kinases) .

In vitro assays (e.g., enzyme inhibition) paired with molecular docking studies are recommended to validate these effects .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Reproducibility checks : Standardize reaction scales, reagent purity, and workup protocols (e.g., silica gel vs. ion-exchange chromatography) .

- Byproduct identification : Use HRMS to detect side products like over-oxidized sulfones or de-Boc intermediates .

- Kinetic studies : Compare reaction rates under varying temperatures and catalyst concentrations to identify optimal conditions .

Methodological Tables

| Parameter | Synthesis Method A | Synthesis Method B |

|---|---|---|

| Catalyst | None | Pd(PPh₃)₄ |

| Yield | 35% | 60% |

| Key Step | Alkyne formation | Cross-coupling |

| Purification | Column chromatography | Silica gel + ion exchange |

| Stability Factor | Impact | Mitigation Strategy |

|---|---|---|

| Moisture | Hydrolysis of Boc group | Store under argon |

| High temperature | Decomposition (>80°C) | Use low-boiling solvents |

| Acidic conditions | Boc cleavage | Neutralize post-reaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.